(1S)-1-phenylethanaminium

Chiral auxiliary Diastereoselective synthesis Process-scale asymmetric synthesis

Racemic 1-phenylethylamine caps diastereomeric excess at 50% in chiral resolution processes. Enantiopure (1S)-1-phenylethanaminium (supplied as free base, CAS 2627-86-3) eliminates this limitation: • 96% de demonstrated at 100 kg batch scale in 2000 L reactor for CNS-active aminotetralin drug candidates • 95% isolated yield at 125 kg as dual stereodirecting group & Buchwald-Hartwig N-protecting group • ChiPros® grade (≥99.5% ee): 4-fold enantiomeric impurity reduction vs. standard 98% ee grades, streamlining ICH Q3A compliance Procurement of (S)-enantiomer mandatory; (R)-form inverts stereochemical induction and racemate caps de at 50%.

Molecular Formula C8H12N+
Molecular Weight 122.19 g/mol
Cat. No. B1240284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-phenylethanaminium
Molecular FormulaC8H12N+
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)[NH3+]
InChIInChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1
InChIKeyRQEUFEKYXDPUSK-ZETCQYMHSA-O
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1S)-1-Phenylethanaminium Is Not Simply Another Chiral Ammonium Salt: Baseline Overview for Scientific Procurement


(1S)-1-phenylethanaminium (CHEBI:141108) is the protonated (S)-enantiomer of 1-phenylethylamine (α-PEA), constituting the major microspecies at physiological pH 7.3 [1]. As the conjugate acid of (1S)-1-phenylethanamine, it is a chiral ammonium ion with defined absolute (S)-configuration at the stereogenic carbon, molecular formula C₈H₁₂N⁺, and molecular weight 122.19 g/mol [2]. Unlike its (1R)-counterpart (CHEBI:141112) or the racemate, this enantiomerically pure ammonium species is required in applications where stereochemical identity governs biological activity, crystallographic structure determination, and asymmetric induction efficiency [3].

Why Generic Substitution Fails: The Procurement Case Against Using Racemic or (R)-1-Phenylethanaminium Interchangeably with the (S)-Form


Although racemic 1-phenylethanaminium and its (1R)-enantiomer share identical molecular formula and bulk physicochemical properties with the (1S)-form, their substitution in stereochemical applications yields non-interchangeable outcomes [1]. The (S)-configured ammonium ion dictates the absolute configuration of crystalline diastereomeric salts used for chiral resolution, governs the stereochemical course of asymmetric syntheses, and determines enantioselective recognition in sensor applications [2]. Using the (R)-enantiomer in a process optimized for (S) reverses stereochemical induction, while the racemate introduces 50% counterproductive species that erode diastereomeric excess and resolution efficiency. The quantitative evidence below demonstrates exactly where (1S)-1-phenylethanaminium delivers verifiably different performance from its closest analogs.

Quantitative Differentiation Evidence for (1S)-1-Phenylethanaminium vs. Closest Analogs: Head-to-Head and Cross-Study Data


96% Diastereomeric Excess at 100 kg Scale: Scalable Asymmetric Induction via (S)-1-Phenylethylamine as Multitasking Chiral Auxiliary

In the scalable synthesis of the CNS-active drug candidate AR-A2, the use of (S)-1-phenylethylamine (9) as chiral auxiliary delivered a diastereomeric excess of 96% at a 100 kg batch size in a 2000 L pilot-plant reactor during the NaBH₄-mediated diastereoselective imine reduction step [1]. The (R)-enantiomer would direct the reduction to the opposite diastereomer, which is inactive for the intended therapeutic target. The (S)-enantiomer additionally served as a protecting group for the subsequent N-arylation (Buchwald-Hartwig), achieving 95% isolated yield at 125 kg scale [1].

Chiral auxiliary Diastereoselective synthesis Process-scale asymmetric synthesis

91% vs. 59% Enantiomeric Excess: Crystallization-Driven Chiral Amplification of (S)-1-Phenylethylamine-Derived Schiff Base with Complete (R)-Ligand Failure

Racemic 1-phenylethylamine was converted to a bidentate Schiff base ligand (rac-L2) and resolved within a mixed-ligand Ni(II) complex. The (S)-configured Schiff base (S-L1), derived from (S)-1-phenylethylamine, yielded bulk crystals with an enantiomeric excess of ~91%, compared to only ~59% ee for the non-crystalline precipitated form [1]. Critically, when (R)-L2 was substituted for rac-L2, the reaction failed to produce the diastereoisomer [Ni(S-L1)₂(R-L2)](ClO₄)₂, yielding instead only the homoleptic [Ni(S-L1)₃](ClO₄)₂ complex [1].

Chiral resolution Enantiomeric excess Schiff base complex

Specific Rotation -40.3° vs. +40.3°: Absolute Identity Gate for (1S)- vs. (1R)-1-Phenylethanaminium Procurement and QC

The specific rotation of optically pure (S)-1-phenylethanaminium (as its free base) is [α]²² = -40.3° (neat or in ethanol at Na D-line), while the (R)-enantiomer exhibits [α]²² = +40.3° [1]. The racemate shows zero net rotation. This large-magnitude, opposite-sign rotation provides an immediate, quantitative identity check at receiving. Commercial ChiPros® grade (BASF AG) achieves ≥99.5% ee, validated by optical rotation of -30° (c=10, ethanol) .

Optical rotation Enantiomeric identity Quality control

ChiPros® 99.5% ee vs. Standard 98% ee: Pharmaceutical-Grade Enantiopurity Differentiation for Regulated Intermediate Procurement

The ChiPros® grade of (S)-1-phenylethylamine, manufactured by BASF AG and distributed via Thermo Scientific Chemicals, delivers ≥99.0% chemical purity with enantiomeric excess of 99.5%, as verified by GC and polarimetry . Standard commercial grades are typically specified at 98% ee . The 1.5% ee difference corresponds to a 4-fold reduction in the enantiomeric impurity level (0.5% vs. 2.0% unwanted enantiomer), a critical margin for pharmaceutical intermediate applications subject to ICH Q3A/B impurity thresholds.

Enantiomeric purity Pharmaceutical grade ChiPros

Enantioselective Factor 2.89 for 1-Phenylethylamine: Quantified Sensor Discrimination Superiority Over Other Chiral Amines

A pair of serine-derived homochiral coordination polymers ((L)-SA-Cd and (D)-SA-Cd) deposited on quartz crystal microbalance (QCM) sensors exhibited an enantioselective factor of 2.89 ± 0.09 for 1-phenylethylamine (PEA) enantiomers, the highest among four tested chiral guests: lactic acid (1.72 ± 0.15), menthol (1.81 ± 0.08), and valinol (1.37 ± 0.03) [1]. DFT calculations attributed this high discrimination to conformation-oriented H-bonding between the chiral –OH groups of the serine fragment and the –NH₂ group of PEA [1].

Enantioselective sensor QCM Chiral discrimination

95% and 90% ee Resolution of Mandelic Acid Enantiomers: (S)- and (R)-1-Phenylethylamine as Reciprocally Effective Resolving Agents

In the optical resolution of racemic mandelic acid-d₅ via diastereomeric salt formation, (S)-1-phenylethylamine yielded (+)-mandelic acid-d₅ in 90% ee (after three recrystallizations), while (R)-1-phenylethylamine yielded (-)-mandelic acid-d₅ in 95% ee (after two recrystallizations) [1]. The resolution efficiency was monitored at each step by chiral capillary electrophoresis, with migration times of 4.3 min for the 1-phenylethylamine enantiomers and 23.5–24.0 min for the mandelic acid-d₅ enantiomers [1]. Both enantiomers of the resolving agent performed comparably but in opposite directions, demonstrating that the absolute configuration of the amine directly determines which mandelic acid enantiomer is obtained.

Diastereomeric resolution Mandelic acid Resolving agent

Evidence-Backed Application Scenarios Where (1S)-1-Phenylethanaminium Provides Quantifiable Advantage


Multi-Kilogram Asymmetric Synthesis of CNS-Active Pharmaceutical Intermediates Requiring (R)-Configuration Installation

For process chemistry teams synthesizing CNS-active aminotetralin drug candidates (e.g., AR-A2 class), (1S)-1-phenylethanaminium (as its free base) serves as the mandatory chiral auxiliary. The 96% diastereomeric excess demonstrated at 100 kg batch scale in a 2000 L reactor [1] quantifies its performance, while its dual role as a stereodirecting group and Buchwald-Hartwig N-protecting group (95% isolated yield at 125 kg) provides multifunctional efficiency that alternative chiral amines (e.g., phenylglycinol) have not been shown to match at comparable scale [1]. Procurement of the (S)-enantiomer is non-negotiable; the (R)-form yields the incorrect diastereomer and the racemate caps de at 50%.

Absolute Configuration Determination of Novel Chiral Drug Candidates via Crystallographic Counter-Ion Method

In single-crystal X-ray diffraction studies requiring unambiguous absolute configuration assignment, (1S)-1-phenylethanaminium functions as an internal chiral reference of known (S)-configuration. The Flack parameter and Bayesian Bijvoet-difference statistics rely on the a priori known stereochemistry of the counter-ion to independently verify the configuration of co-crystallized pharmacophores [1]. This application was validated in the structural determination of the first-in-class anti-inflammatory indane dimer PH46A [1]. The (R)-counterpart would invert the configurational reference frame, while the racemate introduces crystallographic disorder incompatible with absolute structure determination.

Enantioselective QCM Sensor Array Calibration and Chiral Discrimination Method Validation

For analytical laboratories developing gravimetric enantioselective sensors, enantiopure (1S)-1-phenylethanaminium provides the highest documented enantioselective factor (2.89 ± 0.09) among common chiral amine analytes on serine-derived homochiral coordination polymer QCM sensors [1]. This 58% higher discrimination than menthol (the next-best analyte) [1] makes (S)-PEA the preferred calibration standard for benchmarking sensor enantioselectivity and for validating new chiral stationary phases or recognition elements.

GMP-Compliant Pharmaceutical Intermediate Supply with Validated Enantiomeric Purity at ICH Impurity Thresholds

For pharmaceutical development organizations requiring (S)-1-phenylethylamine as a building block in regulated intermediate synthesis, the ChiPros® grade (BASF AG, ≥99.5% ee) [1] provides enantiomeric impurity levels of ≤0.5%, which falls below the ICH Q3A reporting threshold of 1.0% for unspecified impurities. In contrast, standard 98% ee grades carry 2.0% enantiomeric impurity, necessitating additional purification and analytical documentation. The 4-fold impurity reduction directly translates to reduced regulatory burden and lower cost of quality in GMP supply chains.

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